molecular formula C6H8N2O B008881 2-Imino-1-methylpyridin-3-OL CAS No. 108082-77-5

2-Imino-1-methylpyridin-3-OL

Cat. No.: B008881
CAS No.: 108082-77-5
M. Wt: 124.14 g/mol
InChI Key: WANWFLXRCQGPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-1-methylpyridin-3-OL is a high-purity chemical reagent offered for research and development purposes. This specialized pyridine derivative is characterized by its unique imino and hydroxy functional groups, which make it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers can utilize this compound in the exploration of novel heterocyclic compounds, as a building block for pharmaceutical development, and in various catalysis studies. Its structural features suggest potential for applications in developing molecules with specific electronic or coordination properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, structure, and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108082-77-5

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-imino-1-methylpyridin-3-ol

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-5(9)6(8)7/h2-4,7,9H,1H3

InChI Key

WANWFLXRCQGPBB-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=N)O

Canonical SMILES

CN1C=CC=C(C1=N)O

Synonyms

3-Pyridinol,1,2-dihydro-2-imino-1-methyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Imino 1 Methylpyridin 3 Ol and Analogous Pyridinic Imines

Strategic Approaches to the 2-Iminopyridine Moiety

The formation of the 2-iminopyridine scaffold is a key step in the synthesis of the target compound. Methodologies often center on either creating the exocyclic C=N bond on a pre-existing pyridine (B92270) ring or constructing the heterocyclic ring system with the imino functionality already incorporated.

Formation of the Exocyclic Imino Group via Condensation Reactions

Condensation reactions represent a direct and widely used method for introducing the exocyclic imino group onto a pyridine ring. nih.govacs.orgscielo.org.mxrsc.org This typically involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound, such as an aldehyde or ketone. The initial nucleophilic attack of the amino group on the carbonyl carbon leads to the formation of a carbinolamine intermediate. Subsequent dehydration yields the desired imine. libretexts.org

The reaction of 2-aminopyridine with barbituric acid derivatives has been explored, leading to unexpected condensation products that resemble a Mannich-type reaction. scielo.org.mx Similarly, the condensation of a β-ketoester, ammonia (B1221849), and an alkynone can directly produce polysubstituted pyridines. rsc.org Iminopyridine ligands can also be synthesized through condensation reactions between 2-pyridinecarboxaldehyde (B72084) (picolinaldehyde) and various primary amines. acs.org

These condensation reactions can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of catalysts. For instance, the synthesis of steroidal pyridines has been achieved through a one-pot multicomponent condensation of ketosteroids, aryl aldehydes, active methylene (B1212753) components, and ammonium (B1175870) acetate. nih.gov

Construction of the N-Methyl Pyridinium (B92312) Ring System

The synthesis of the N-methyl pyridinium ring system is another crucial aspect of forming the target molecule. semanticscholar.orgresearchgate.netcdnsciencepub.com This is typically achieved through the N-alkylation of a pyridine derivative. wikipedia.org Methylating agents like methyl iodide or methyl trifluoromethanesulfonate (B1224126) are commonly employed to introduce the methyl group onto the nitrogen atom of the pyridine ring. rsc.orgresearchgate.netarkat-usa.org This reaction results in the formation of a pyridinium salt, which increases the reactivity of the pyridine ring. wikipedia.org

Selective N-methylation can be a challenge, especially when other nucleophilic groups are present in the molecule. rsc.org One strategy to achieve selectivity is to use a proton as a protecting group for other amino functionalities, allowing the pyridine nitrogen to be methylated preferentially. researchgate.netarkat-usa.org The stability of the resulting N-methyl pyridinium salts can vary depending on the substituents and the pH of the solution. cdnsciencepub.com For instance, N-alkylation of heterocycles has been utilized to modify the properties of organic fluorophores, with many fluorescent mitochondrial probes incorporating N-methyl pyridinium moieties. rsc.org

Precursor-Based Synthesis and Derivatization from Pyridinol Building Blocks

The synthesis of 2-Imino-1-methylpyridin-3-OL can also be approached by starting with a pyridinol (hydroxypyridine) precursor. This strategy involves the chemical modification, or derivatization, of the pyridinol to introduce the desired imino and N-methyl groups. taylorandfrancis.com

A common starting material for such syntheses is 3-hydroxypyridine (B118123). The hydroxyl group can influence the reactivity of the pyridine ring and can be a handle for further functionalization. The process would typically involve the introduction of an amino group at the 2-position, followed by N-methylation of the ring nitrogen. The conversion of a 2-aminopyridine to the corresponding imine can then be achieved through various methods, including condensation reactions as previously discussed.

Multicomponent and Cycloaddition Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyridine ring system. bohrium.comacs.org These reactions involve the combination of three or more starting materials in a single step to form a complex product. acs.org The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org

Cycloaddition reactions, particularly [2+2+2] cycloadditions, are powerful methods for forming pyridine and its derivatives. acs.orgfigshare.comacs.orgnih.gov These reactions can involve the transition-metal-catalyzed combination of alkynes and nitriles. acs.org For instance, ruthenium-catalyzed [2+2+2] cycloaddition of α,ω-diynes and cyanamides provides an efficient route to 2-aminopyridines. acs.orgacs.orgnih.gov Similarly, iron-catalyzed [2+2+2] cycloaddition of terminal alkynes and cyanamides can yield 4,6-disubstituted 2-aminopyridines. figshare.com Zirconium-mediated processes have also been developed for the selective preparation of pyridones and iminopyridines from two different alkynes and an isocyanate or carbodiimide, respectively. nih.govresearchgate.net

Reaction TypeReactantsProductCatalyst/Conditions
Hantzsch Pyridine SynthesisAldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium AcetateDihydropyridine (oxidized to Pyridine)Heat
Ruthenium-catalyzed [2+2+2] Cycloadditionα,ω-Diynes, Cyanamides2-AminopyridinesRuthenium complex
Iron-catalyzed [2+2+2] CycloadditionTerminal Alkynes, Cyanamides4,6-Disubstituted 2-aminopyridinesIron complex
Zirconium-mediated CycloadditionAlkynes (2 different), Isocyanate/CarbodiimidePyridones/IminopyridinesCp2ZrEt2, NiCl2(PPh3)2

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic reactions is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of 2-iminopyridines and related structures involves a variety of mechanistic pathways, primarily revolving around nucleophilic and electrophilic interactions.

Elucidation of Nucleophilic and Electrophilic Pathways

The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. numberanalytics.com Conversely, electrophilic substitution is more difficult than in benzene (B151609) and typically occurs at the 3-position. wikipedia.orgnumberanalytics.com

In the formation of 2-iminopyridines from 2-aminopyridines, the exocyclic amino group acts as a nucleophile. acs.org For example, in the Chichibabin reaction, the nucleophilic amide anion (NH2-) attacks the pyridine ring to form 2-aminopyridine. wikipedia.orgwikipedia.org The mechanism is generally considered an addition-elimination reaction proceeding through a σ-adduct intermediate. wikipedia.org

The synthesis of imidazo[1,2-a]pyridines, which are structurally related to the target compound, often involves the initial nucleophilic attack of the endocyclic pyridine nitrogen onto an α-halocarbonyl compound. acs.org Subsequent intramolecular condensation of the exocyclic amino group then leads to the final product.

Role of Catalysis in Reaction Mechanisms

The synthesis of this compound and its analogous pyridinic imines is significantly influenced by the use of catalysts. Catalysis plays a crucial role in enhancing reaction rates, improving yields, and controlling selectivity by providing alternative reaction pathways with lower activation energies. The mechanisms through which catalysts operate in the formation of these iminopyridine scaffolds can be broadly categorized into Lewis acid catalysis, transition-metal catalysis, and organocatalysis.

Lewis Acid Catalysis:

Lewis acids are frequently employed to activate reactants and facilitate the key bond-forming steps in the synthesis of pyridinic imines. Their primary role is to accept an electron pair, thereby increasing the electrophilicity of a substrate. In the context of forming 2-iminopyridine derivatives, Lewis acids can activate carbonyl compounds or nitriles, making them more susceptible to nucleophilic attack by an amine.

For instance, in reactions involving the condensation of an amine with a carbonyl compound to form an imine, a Lewis acid catalyst can coordinate to the carbonyl oxygen. This coordination polarizes the carbon-oxygen bond, making the carbonyl carbon more electrophilic and readily attacked by the nitrogen atom of the amine. This mechanism is central to many imine formation reactions.

A plausible mechanistic pathway for Lewis acid-catalyzed imine formation involves the following steps:

Activation of an electrophile (e.g., an aldehyde or ketone) by the Lewis acid.

Nucleophilic attack by the amine on the activated electrophile to form a hemiaminal intermediate.

Proton transfer and subsequent elimination of a water molecule, a step that is often facilitated by the catalyst, to yield the imine.

In the synthesis of more complex pyridinic structures, such as imidazo[1,2-a]pyridines from 2-aminopyridines, Lewis acids like scandium triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃) have been shown to be effective. bio-conferences.org Scandium triflate, for example, can catalyze multicomponent reactions by activating both aldehydes and isonitriles. bio-conferences.org Similarly, in the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine, a bimetallic metal-organic framework (Fe₂Ni-BDC) acts as a Lewis acid catalyst. mdpi.com The Fe³⁺ and Ni²⁺ ions in the framework possess empty orbitals that can bond with the oxygen atoms of a nitro group, facilitating a Michael addition as a key step in the reaction cascade that ultimately leads to an imine intermediate. mdpi.com Iodine has also been utilized as a catalyst, where it can act as a mild Lewis acid to promote the condensation of ketones with 2-aminopyridines. nih.gov

Transition-Metal Catalysis:

Transition metals are versatile catalysts that can engage in a variety of catalytic cycles to construct pyridinic imines. Their ability to exist in multiple oxidation states and coordinate with a wide range of ligands allows for unique reaction pathways that are often inaccessible with other types of catalysts. Common transition metals used in the synthesis of pyridinic imine analogues include copper, palladium, rhodium, and iridium. rsc.org

The role of transition-metal catalysts often involves:

C-H Activation: The catalyst can directly activate a C-H bond, typically on an aromatic ring, allowing for subsequent functionalization. In the synthesis of N-aryl-2-aminopyridine derivatives, the pyridyl group can act as a directing group, guiding the metal catalyst to a specific C-H bond on the aryl ring for cyclization or functionalization. rsc.org

Cross-Coupling Reactions: Transition metals, particularly palladium and copper, are instrumental in catalyzing cross-coupling reactions to form C-N bonds, a key step in the synthesis of many substituted aminopyridines which are precursors to or exist in equilibrium with iminopyridines.

Oxidative Addition and Reductive Elimination: These are fundamental steps in many transition-metal-catalyzed cycles. The metal center can add to a substrate (oxidative addition) and later eliminate a product molecule (reductive elimination), regenerating the catalyst in the process.

For example, in copper-catalyzed syntheses of imidazo[1,2-a]pyridines, the mechanism can involve the activation of an alkyne by the copper(I) catalyst, which then reacts with a zwitterionic intermediate formed from the aminopyridine. researchgate.net Palladium-catalyzed reactions can proceed through the formation of a Pd(II) complex with the N-aryl-2-aminopyridine, followed by C-H bond cleavage and subsequent cyclization. rsc.org

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org This approach avoids the use of potentially toxic and expensive metals, contributing to greener chemical processes. mt.com In the context of iminopyridine synthesis, organocatalysts can operate through two primary mechanisms: enamine catalysis and iminium catalysis. wikipedia.org

Iminium Catalysis: A secondary amine organocatalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. This is particularly useful in asymmetric synthesis, where the chirality of the catalyst can be transferred to the product.

Enamine Catalysis: In this mode of activation, the secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with an electrophile.

Proline and its derivatives are classic examples of organocatalysts that can participate in both enamine and iminium catalysis. wikipedia.org In the synthesis of complex molecules, organocatalysts can be used in cascade reactions, where a single catalyst promotes multiple transformations in a single pot, leading to a rapid increase in molecular complexity. nih.gov For instance, a triethylamine-catalyzed cascade reaction between aryl vinamidinium salts and 1,1-enediamines has been used to generate aryl-substituted 2-aminopyridines. nih.gov

The table below summarizes the role of different types of catalysts in the synthesis of pyridinic imines and their analogues.

Catalyst TypeExample Catalyst(s)Role in Reaction MechanismRelevant Compound Class
Lewis Acid Scandium triflate (Sc(OTf)₃)Activates aldehydes and isonitriles in multicomponent reactions. bio-conferences.org3-Aminoimidazo[1,2-a]pyridines
Iron(III) chloride (FeCl₃)Activates nitroolefins for reaction with 2-aminopyridines.3-Unsubstituted imidazo[1,2-a]pyridines
Fe₂Ni-BDC MOFActs as a Lewis acid to facilitate Michael addition and subsequent imine formation. mdpi.comN-(Pyridin-2-yl)-benzamides
Iodine (I₂)Acts as a mild Lewis acid to promote condensation. nih.gov2-Arylimidazo[1,2-a]pyridines
Transition Metal Copper(I) Iodide (CuI)Activates alkynes for reaction with aminopyridine-derived intermediates. researchgate.netnih.govImidazo[1,2-a]pyridines
Palladium(II) Acetate (Pd(OAc)₂)Forms a complex with N-aryl-2-aminopyridine to facilitate C-H activation and cyclization. rsc.orgN-(2-Pyridyl)indoles
Rhodium(III) ComplexesCatalyzes C-H functionalization and cyclization reactions of N-phenyl-2-aminopyridine. rsc.orgDihydroquinolinones
Iridium(III) ComplexesPromotes C-H activation and amidation of aniline (B41778) derivatives. rsc.orgSubstituted anilines
Organocatalyst ProlineCan act via both enamine and iminium ion catalysis to promote aldol (B89426) and other reactions. wikipedia.orgGeneral Aldol Products
ImidazolidinonesForm activated iminium ions with α,β-unsaturated aldehydes for cycloaddition reactions. Cycloadducts
Triethylamine (Et₃N)Acts as a base to catalyze cascade reactions. nih.govAryl-substituted 2-aminopyridines

Comprehensive Spectroscopic and Solid State Structural Elucidation of 2 Imino 1 Methylpyridin 3 Ol

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Imino-1-methylpyridin-3-OL, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its imino, hydroxyl, and pyridine (B92270) moieties.

The analysis of the FT-IR spectrum of this compound would reveal key vibrational frequencies. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=N stretching vibration of the imino group is expected to be observed in the 1600-1690 cm⁻¹ range. iucr.orgacs.org The aromatic C=C and C=N stretching vibrations of the pyridine ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. mdpi.com Additionally, the C-N stretching vibrations would appear in the 1200-1350 cm⁻¹ region. The presence of a methyl group attached to the nitrogen atom would be indicated by C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)
Imino (C=NH)N-H stretch~3300
C=N stretch1600-1690
Pyridine RingC=C and C=N stretch1400-1600
Methyl (-CH₃)C-H stretch2850-2960

A significant feature in the FT-IR spectrum of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at the C3 position and the imino group at the C2 position. This interaction would likely cause a noticeable broadening and a shift to a lower frequency of the O-H stretching band. nih.gov The presence of a strong hydrogen bond between a phenolic proton and an azomethine nitrogen has been observed in similar structures. oiccpress.com

Characteristic Absorption Bands of Imino, Hydroxyl, and Pyridine Moieties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of this compound in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of this compound would provide valuable information about the electronic environment of the protons. The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. rsc.orgchemicalbook.com The chemical shift of the N-methyl group would likely be observed as a singlet in the upfield region, around δ 3.5 ppm. chemicalbook.com The proton of the imino group (N-H) would likely appear as a broad singlet, and its chemical shift could be significantly influenced by the solvent and concentration. The hydroxyl proton signal is also expected to be a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine Ring Protons6.0 - 8.5Multiplet
N-CH₃~3.5Singlet
NH (Imino)VariableBroad Singlet
OH (Hydroxyl)VariableBroad Singlet

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbon atom of the imino group (C=N) is expected to resonate at a downfield chemical shift, typically in the range of δ 150-165 ppm. iucr.org The carbons of the pyridine ring would appear in the aromatic region, generally between δ 100 and 150 ppm. rsc.orgcdnsciencepub.com The carbon atom attached to the hydroxyl group (C-OH) would also be in this region but shifted due to the electronegative oxygen atom. The N-methyl carbon would have a characteristic chemical shift in the upfield region, around δ 40-50 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=N (Imino)150 - 165
Pyridine Ring Carbons100 - 150
N-CH₃40 - 50

Carbon (13C NMR) Chemical Shift Characterization of the Carbon Framework

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful tool for probing the electronic structure of molecules. mometrix.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which a substance absorbs or emits light are unique to its chemical composition and can be used for identification. mometrix.com

For organic molecules with π systems, such as this compound, the most common electronic transitions are π → π* and n → π. uzh.ch The π → π transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org As the extent of conjugation in a molecule increases, the energy gap for this transition narrows, resulting in absorption at longer wavelengths. libretexts.org The n → π* transition involves the promotion of a non-bonding electron (from a lone pair on a heteroatom like oxygen or nitrogen) to an antibonding π* orbital. libretexts.orguzh.ch These transitions typically require less energy and occur at longer wavelengths than π → π* transitions. uzh.ch

The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. upi.edu The presence of chromophores, which are the parts of a molecule responsible for its color, gives rise to absorption bands in the UV-visible region. uzh.ch In this compound, the imino (-C=N-) group is a chromophore that can exhibit both n → π* and π → π* transitions. The absorption and emission spectra provide valuable information about the molecule's conjugated system and the energies of its electronic transitions. researchgate.netsavemyexams.comsiyavula.com

The following table summarizes the types of electronic transitions observable by UV-Vis spectroscopy:

TransitionDescriptionRelative Energy
σ → σExcitation of an electron from a σ bonding orbital to a σ antibonding orbital.High
n → σExcitation of a non-bonding electron to a σ antibonding orbital.Intermediate
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Intermediate to Low
n → πExcitation of a non-bonding electron to a π antibonding orbital.Low

This table is generated based on established principles of electronic spectroscopy. libretexts.orguzh.ch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula. savemyexams.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the differentiation of molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

By comparing the experimentally determined exact mass to the calculated masses of potential molecular formulas, the correct formula can be confidently assigned. savemyexams.comlibretexts.org For example, HRMS can distinguish between C8H14 (MW = 110.1096) and C7H10O (MW = 110.0732), which would both appear at m/z 110 in a low-resolution spectrum. libretexts.org The molecular formula of this compound is C6H8N2O. HRMS would confirm this by providing an experimental mass that closely matches the calculated exact mass for this formula.

The following table demonstrates how HRMS can be used to confirm a molecular formula:

CompoundMolecular FormulaCalculated Exact Mass (Da)
This compoundC6H8N2O124.0637
Example 1C7H12N2124.1000
Example 2C5H4N2O2124.0273

This table illustrates the principle of HRMS for molecular formula confirmation. The calculated exact masses are based on the most abundant isotopes of each element.

X-ray Diffraction Crystallography for Precise Solid-State Molecular Geometry

Single-crystal X-ray diffraction analysis allows for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles between bonds. academie-sciences.fr For this compound, this would reveal the exact geometry of the pyridine ring and the imino and hydroxyl substituents. For instance, the C=N double bond of the imino group would have a characteristic bond length, typically shorter than a C-N single bond. academie-sciences.fr Dihedral angles, which describe the rotation around a bond, are also determined, providing insight into the planarity of the molecule. uzh.ch In similar structures, the planarity of the pyridine ring and its substituents can be influenced by steric and electronic effects.

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by various intermolecular interactions, including hydrogen bonds and π-π stacking. researchgate.netnih.gov Hydrogen bonds, such as those that could form between the hydroxyl group and the imino nitrogen of adjacent molecules, play a significant role in stabilizing the crystal structure. researchgate.net

The following table presents typical intermolecular interactions that could be observed in the crystal structure of this compound:

Interaction TypeDescriptionPotential Groups Involved
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.O-H···N, N-H···O
π-π StackingA non-covalent interaction between the π-electron systems of aromatic rings.Pyridine ring with an adjacent pyridine ring.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the molecule.

This table is based on general principles of intermolecular forces and the functional groups present in the molecule.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability of a material and the temperature at which it decomposes. beilstein-journals.org The TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant mass loss begins. beilstein-journals.org

For this compound, TGA would determine its decomposition temperature, providing a measure of its thermal stability. The decomposition process may occur in single or multiple steps, which would be evident from the TGA curve. scirp.org

The following table shows a hypothetical TGA data summary for a compound:

ParameterValue
Onset Decomposition Temperature (Tonset)e.g., 200 °C
Temperature at Maximum Decomposition Rate (Tmax)e.g., 220 °C
Residual Mass at 600 °Ce.g., 5%

This table provides an example of the type of data obtained from a TGA experiment.

Quantum Chemical and Computational Modeling of 2 Imino 1 Methylpyridin 3 Ol

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. infn.it It has been widely applied to study the ground state properties of various molecules, including pyridine (B92270) derivatives. scholarsresearchlibrary.comnih.gov DFT methods are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties, providing a detailed picture of the molecule's behavior at the atomic level. infn.itmdpi.com

One of the primary applications of DFT is the accurate determination of a molecule's equilibrium geometry. cnr.it This process involves finding the minimum energy structure by systematically adjusting the positions of the atoms. mdpi.com For molecules with rotational freedom, this can lead to the identification of multiple stable conformers and the mapping of the conformational landscape. researchgate.net

In the context of related pyridine compounds, DFT calculations have been successfully used to optimize molecular structures. nih.govresearchgate.net For instance, studies on similar Schiff base ligands derived from pyridoxal (B1214274) have shown that the optimized geometries obtained through DFT calculations are in good agreement with experimental data, confirming the suitability of the chosen computational methods. researchgate.net These calculations can reveal important structural details, such as the non-planar nature of the molecule. researchgate.net The process of geometry optimization involves minimizing the energy of the molecule with respect to all geometrical parameters, often without imposing any symmetry constraints. mdpi.com

Table 1: Example of Optimized Geometrical Parameters for a Related Schiff Base This table is illustrative and based on findings for structurally similar compounds.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=N 1.28 - 1.35 - -
C-O 1.34 - 1.36 - -
C-N 1.37 - 1.41 - -
C-C-N - 120 - 125 -
C-N-C - 118 - 123 -

Source: Based on data from related pyridine Schiff base studies. researchgate.net

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. scholarsresearchlibrary.comresearchgate.net These calculated frequencies often show good consistency with experimental IR spectra, aiding in the assignment of vibrational bands to specific molecular motions. researchgate.net It is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is frequently used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net Comparisons between calculated and experimental NMR spectra have shown high correlation coefficients for similar pyridine derivatives, demonstrating the accuracy of the theoretical predictions. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. ohio-state.edu This approach provides information about excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net

Table 2: Comparison of Experimental and DFT-Computed Spectroscopic Data for a Related Pyridine Derivative This table is illustrative and based on findings for structurally similar compounds.

Spectroscopic Data Experimental Value Calculated Value
IR (cm⁻¹)
ν(O-H) ~3400 ~3450
ν(C=N) ~1620 ~1630
ν(C-O) ~1280 ~1290
NMR (ppm)
¹H (pyridyl ring) 7.0 - 8.5 7.1 - 8.6
¹³C (pyridyl ring) 120 - 150 122 - 152
UV-Vis (nm)

Source: Based on data from various studies on pyridine derivatives. shd-pub.org.rsnist.govajol.info

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. imperial.ac.uknumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. malayajournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, various electronic reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These indices help in predicting the reactive sites within the molecule. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Reactivity Indices for a Hypothetical Pyridine Derivative This table is illustrative and based on typical values for similar compounds.

Parameter Value (eV)
E(HOMO) -6.5
E(LUMO) -1.8
Energy Gap (ΔE) 4.7
Electronegativity (χ) 4.15
Chemical Hardness (η) 2.35

Source: Calculated from typical HOMO/LUMO values found in related literature. malayajournal.orgsapub.org

Prediction of Vibrational Frequencies and Spectroscopic Parameters (IR, NMR, UV-Vis)

Advanced Electron Density Analysis

Advanced computational techniques allow for a deeper analysis of the electron density distribution within a molecule, providing detailed information about chemical bonding and electronic interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgwiley-vch.de QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. mdpi.comresearchgate.net

The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the chemical bond. researchgate.netuniovi.es For instance, the analysis of BCPs can help to characterize the interactions between different parts of a molecule. QTAIM has been used to evaluate the strength of bonding interactions in Schiff bases and their metal complexes. researchgate.net The presence of a bond path between two atoms is considered a universal indicator of a chemical bonding interaction. wiley-vch.de

Table 4: Topological Parameters at Bond Critical Points (BCPs) for a Related System This table is illustrative and based on findings for structurally similar compounds.

Bond Electron Density, ρ(r) (a.u.) Laplacian, ∇²ρ(r) (a.u.) Nature of Interaction
C=N ~0.35 < 0 Covalent
C-O ~0.30 < 0 Covalent

Source: Based on data from QTAIM analyses of related molecules. researchgate.netgrafiati.com

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.deuba.ar It transforms the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.de

NBO analysis provides a quantitative measure of the stabilization energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These interactions, often described using second-order perturbation theory, reveal the extent of electron delocalization from lone pairs or bonding orbitals into antibonding or Rydberg orbitals. researchgate.netjoaquinbarroso.com This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and the stability arising from such delocalization effects. researchgate.netacs.org Studies on related pyridine derivatives have utilized NBO analysis to confirm the occurrence of ICT and to understand the stability of the molecule. researchgate.net

Table 5: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations This table is illustrative and based on findings for structurally similar compounds.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) O π*(C=N) ~15-25
LP(1) N(imino) π*(pyridyl ring) ~5-15

Source: Based on typical NBO analysis results for similar conjugated systems. researchgate.netacs.org

Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Topology

Theoretical Exploration of Tautomerism in Iminopyridinols

Tautomerism is a fundamental concept in the study of heterocyclic compounds such as iminopyridinols. These molecules can exist in several forms that differ in the position of a proton and a double bond. For 2-Imino-1-methylpyridin-3-OL, two primary types of tautomerism are of interest: the amino-imino tautomerism involving the exocyclic nitrogen and the keto-enol tautomerism involving the hydroxyl group. Computational studies on analogous systems provide a framework for understanding these equilibria.

The amino-imino tautomerism in pyridinoid systems involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen. While the specified compound is an imino form, it is in equilibrium with its amino tautomer, 2-amino-1-methylpyridin-3-one.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the relative stabilities of these tautomers. Studies on related molecules, such as 2-aminopyrrole and moxonidine, consistently show that the relative Gibbs free energies dictate the position of the equilibrium. mdpi.comrsc.org In many cases, the amino form is found to be more stable in the gas phase, but the energy difference can be small, allowing for the existence of a measurable population of the imino tautomer. rsc.org For instance, DFT calculations on moxonidine, which contains an imino-imidazolidine fragment, indicated the amino tautomer is less stable by 5.74 kcal/mol. rsc.org Similarly, extensive studies on 2-aminopurine (B61359) have explored the energetic landscape of its amino-imino tautomerism in the context of its biological activity. rsc.org Conjugation effects are noted to have a pronounced impact on tautomer stability and its occurrence in the crystalline state. rsc.org

Table 1: Theoretical Relative Energies for Amino-Imino Tautomerism in Model Systems This table presents data from related heterocyclic systems to model the potential energetics of this compound.

Model Compound SystemComputational MethodPhaseMost Stable TautomerRelative Energy of Less Stable Tautomer (kcal/mol)Reference(s)
MoxonidineDFTGasImino5.74 rsc.org
2-AminopyrroleDFT (B3LYP/6-311+G(d,p))GasAmino4.78 - 19.12 (for various imino forms) mdpi.com
3-Amino-1,2,4-triazoleab initio (CCSD)Gas1H and 2H tautomers are nearly isoenergetic~0.4

Keto-Enol Tautomerism and Intramolecular Proton Transfer Pathways

The presence of a hydroxyl group at the 3-position introduces keto-enol tautomerism. The enol form (this compound) can undergo an intramolecular proton transfer to form its keto tautomer, 2-imino-1-methyl-1,2-dihydropyridin-3-one. This process is fundamental to the chemistry of many hydroxy-substituted nitrogen heterocycles. mdpi.comlibretexts.org

Computational models are used to map the potential energy surface for this proton transfer. The process involves a transition state, and the energy barrier associated with it determines the kinetic stability of the tautomers. libretexts.org In many β-dicarbonyl and related systems, the enol form is stabilized by a strong intramolecular hydrogen bond, which can make it the predominant tautomer. mdpi.comcore.ac.ukcalstate.edu For example, studies on (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol show the enol tautomer is the most stable form. researchgate.net The activation energy for the enol-to-keto conversion in this molecule was calculated to be very large, suggesting the enol form cannot easily convert to the keto form. researchgate.net

Table 2: Calculated Keto-Enol Tautomeric Preferences in Model Systems This table illustrates the stability preference in related compounds, providing insight into the likely behavior of this compound.

Compound SystemComputational MethodPhasePredominant TautomerFindingReference(s)
(E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-olDFTGasEnolEnol form is significantly more stable; large energy barrier for conversion to keto form. researchgate.net
AcetylacetoneDFTGasEnolEnol form is more stable than the diketo form due to intramolecular H-bonding. researchgate.net
1,3,4-Thiadiazole Derivative1H-NMR, 13C-NMRSolutionBothKeto/enol ratio is dependent on solvent polarity. mdpi.comnih.gov
6-ketomethylphenanthridineDFT (M06-2X)Gas & SolutionEnaminoneThe enaminone tautomer is more stable than the enolimine and iminone forms. researchgate.net

Influence of Solvent Effects on Tautomeric Preferences

The surrounding environment, particularly the solvent, can dramatically alter the tautomeric equilibrium. core.ac.ukCurrent time information in Edmonton, CA. Computational models often account for this using continuum solvation models, such as the Polarizable Continuum Model (PCM). researchgate.netrsc.orgrsc.org These models treat the solvent as a uniform dielectric medium that interacts with the solute's charge distribution.

Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. rsc.orgacademie-sciences.fr In the case of keto-enol tautomerism, the keto form is often more polar than the enol form. Consequently, increasing solvent polarity can shift the equilibrium towards the keto tautomer. mdpi.comcalstate.eduresearchgate.net For instance, theoretical studies on 6-ketomethylphenanthridine showed that while the relative stability order of tautomers did not change, the energy differences were reduced with increasing solvent dielectric constant. researchgate.net Similarly, for some pyronic derivatives, the energy differences between imine and enamine tautomers increase with solvent polarity. academie-sciences.fr The inclusion of explicit solvent molecules in calculations can also be crucial, as specific intermolecular interactions, like hydrogen bonding with the solvent, can be the main factor governing the stabilization of a particular tautomer. rsc.org

Table 3: Solvent Influence on Tautomeric Equilibria for Model Compounds Illustrates the general principle that solvent polarity can shift tautomeric preference.

Compound SystemObservationConclusionReference(s)
1,3,4-Thiadiazole DerivativeThe keto form is favored in polar aprotic solvents (DMSO), while the enol form is favored in non-polar solvents (chloroform).Equilibrium shifts towards the more polar tautomer in more polar solvents. mdpi.comnih.gov
6-ketomethylphenanthridineIncreasing the dielectric constant of the solvent facilitates the enolimine ⇌ enaminone tautomerization both kinetically and thermodynamically.Solvent polarity lowers the energy barrier and affects the relative stability. researchgate.net
2-imino-2H-pyran derivativesSpecific intermolecular interactions between the hydroxyl groups of open-chain isomers and solvent molecules were key to their stabilization.Explicit solvent interactions can be more important than bulk dielectric effects. rsc.org
Pyrimidin-2(1H)-oneProtic polar solvents significantly reduce the energy barrier for tautomerization compared to the gas phase or aprotic solvents.The mechanism of solvent interaction (protic vs. aprotic) is critical. researchgate.net

Photoinduced Tautomeric Interconversions

Beyond ground-state thermal equilibria, tautomerism can be induced by light. Photoinduced tautomerization occurs when a molecule absorbs a photon, promoting it to an electronic excited state where the potential energy surface can be drastically different from the ground state. This can lead to the formation of a tautomer that is unstable in the ground state. nih.gov

Studies on 2-amino-5-methylpyridine (B29535) have shown that UV irradiation can induce a reversible amino-to-imino tautomerism. nih.gov The amino form is converted to the imino tautomer by UV light (e.g., 300-340 nm), and the reverse process can be triggered by light of a longer wavelength (e.g., 340-420 nm). nih.gov Computational methods, such as Complete Active Space Self-Consistent Field (CASSCF), reveal that this tautomerism proceeds through a vibrational relaxation process from the excited state back to the ground state. nih.gov Similarly, excited-state intramolecular proton transfer (ESIPT) is a well-known phenomenon in many heterocyclic systems, where a proton transfer occurs rapidly in the excited state, leading to a tautomeric emission at a different wavelength. rsc.orgmdpi.com This process is often explored with Time-Dependent DFT (TD-DFT). mdpi.com

Computational Study of Reaction Mechanisms and Energy Barriers

Computational chemistry is a cornerstone for elucidating reaction mechanisms and quantifying the associated energy barriers. smu.edu For the tautomerization of this compound, this involves identifying the transition state (TS) structures that connect the different tautomeric minima on the potential energy surface.

DFT methods, such as B3LYP, are widely used to optimize the geometries of reactants, products, and transition states. maxapress.compku.edu.cn The energy difference between the transition state and the reactant defines the activation energy or energy barrier of the reaction. A high energy barrier indicates a slow reaction, while a low barrier suggests a rapid interconversion. researchgate.net For example, in a study of a related pyridinol Schiff base, the energy barrier for enol-keto tautomerization was found to be approximately 163 kJ/mol, indicating that the enol tautomer is kinetically trapped and cannot easily convert to the keto form at normal conditions. researchgate.net Computational analysis can partition a reaction path into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment, providing a detailed narrative of the chemical process. smu.edu

Table 4: Representative Calculated Energy Barriers for Tautomerization in Heterocyclic Systems This table provides examples of activation energies calculated for proton transfer in related molecules, offering a scale for the likely barriers in this compound.

Reaction Type / Model SystemComputational MethodPhaseCalculated Activation Energy (kcal/mol)SignificanceReference(s)
Direct H-transfer in Pyrimidin-2(1H)-oneB3LYP/6-311++G(d,p)Gas34.47High barrier due to strained 4-membered transition state. researchgate.net
Dimer-assisted H-transfer in Pyrimidin-2(1H)-oneB3LYP/6-311++G(d,p)Gas4.97Dimerization provides a much lower energy pathway for tautomerization. researchgate.net
S=C(H)OH → HS-C(H)=OB3LYP/6-311G(d,p)Gas31.3Represents a typical intramolecular proton transfer barrier. smu.edu
Acetylacetone (keto to enol)DFTGas~35-50 (uncatalyzed)High barrier for direct transfer, often lowered by solvent or catalysts. researchgate.net

Coordination Chemistry and Ligand Properties of 2 Imino 1 Methylpyridin 3 Ol

Ligand Design and Denticity in Metal Complexation

The design of ligands based on the 2-imino-1-methylpyridin-3-ol scaffold allows for the creation of molecules with specific coordination properties. The denticity, or the number of donor groups in a single ligand that bind to a central metal atom, can be tailored by introducing different functional groups. This versatility makes these ligands valuable in the synthesis of metal complexes with desired geometries and properties.

Schiff bases derived from pyridoxal (B1214274), a form of vitamin B6 closely related to this compound, are a prime example of this design principle. researchgate.net These ligands can be synthesized through the condensation reaction of pyridoxal or its derivatives with various amines. researchgate.netresearchgate.net The resulting imine linkage, along with other donor atoms in the molecule, participates in the coordination with metal ions.

The this compound framework and its derivatives offer multiple potential donor atoms for metal coordination, primarily nitrogen and oxygen. The preferred chelation modes depend on the specific ligand structure and the nature of the metal ion.

In many Schiff base complexes derived from pyridoxal, the ligand coordinates to the metal center through the phenolic oxygen, the imine (azomethine) nitrogen, and another donor atom, often from the amine part of the ligand. researchgate.net For example, a Schiff base synthesized from pyridoxal and 2-amino-5-chlorophenylamine acts as a tridentate N2O ligand, binding to a copper(II) ion via the deprotonated phenolic oxygen, the azomethine nitrogen, and the amine nitrogen. researchgate.net

The formation of five- or six-membered chelate rings is a common feature of these complexes. The rigidity of the pyridine (B92270) ring and the conformational flexibility of other parts of the ligand influence the geometry of the resulting complex. rsc.org The coordination can lead to various geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the complex. bingol.edu.tr

The versatility in chelation is further highlighted by the different coordination patterns observed in pyridonate complexes, which share the N,O-donor motif. rsc.org These can range from monodentate coordination through either the nitrogen or oxygen atom to bidentate chelation and various bridging modes. rsc.org This diversity underscores the rich coordination chemistry enabled by the this compound scaffold.

The imino (C=N) and hydroxyl (-OH) groups are central to the metal-binding capabilities of this compound and its derivatives. The hydroxyl group, typically phenolic, can be deprotonated to form a phenolate (B1203915) anion, which is a strong donor and readily coordinates with metal ions. This deprotonation is often facilitated by the reaction conditions, such as the presence of a base. chemmethod.com

The imino group provides a nitrogen donor atom that participates in chelation. The nitrogen atom of the imine group is a slightly basic site, and its coordination to a metal ion contributes to the stability of the complex. bingol.edu.tr The combination of the "hard" oxygen donor from the hydroxyl group and the "borderline" nitrogen donor from the imine group allows these ligands to bind effectively with a wide range of metal ions. rsc.org

Chelation Modes and Preferred Donor Atoms (N, O)

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. chemmethod.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, composition, and properties.

Transition metal complexes of Schiff bases derived from pyridoxal and other related aldehydes have been extensively studied. chemmethod.comchemmethod.comresearchgate.net The general synthetic procedure involves mixing a solution of the ligand with a solution of the metal salt, often with heating to promote the reaction. chemmethod.com

For example, complexes of Fe(II), Co(II), Ni(II), and Cu(II) with a Schiff base derived from 2-(salicylimino)-3-hydroxypyridine were prepared by refluxing an ethanolic solution of the ligand with an aqueous solution of the metal salt. Similarly, complexes of VO(II), Mn(III), Fe(II), Co(II), Ni(II), Cu(II), and Pt(IV) with a Schiff base derived from pyridoxal and 2-aminobenzothiazole (B30445) were synthesized by refluxing the ligand and the metal salt in ethanol. chemmethod.comchemmethod.com

The characterization of these complexes is carried out using techniques such as:

Elemental Analysis: To determine the empirical formula of the complex. chemmethod.comchemmethod.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups like C=N and C-O upon complexation. chemmethod.comchemmethod.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere. chemmethod.comchemmethod.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the metal ion. chemmethod.comchemmethod.com

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. bingol.edu.trchemmethod.comchemmethod.com

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. chemmethod.comchemmethod.com

These studies have revealed that the ligands can coordinate in a bidentate or tridentate fashion, leading to complexes with various geometries, most commonly octahedral or square planar. bingol.edu.tr

The synthesis of lanthanide complexes with Schiff base ligands follows similar procedures to those used for transition metals. The reaction of a Schiff base ligand with a lanthanide salt, typically a chloride or nitrate, in a suitable solvent yields the desired complex. ekb.eg

For instance, La(III), Er(III), and Yb(III) complexes of a Schiff base derived from m-phenylenediamine (B132917) and 2-hydroxybenzaldehyde were synthesized and characterized. ekb.eg These complexes were found to have a 1:1 metal-to-ligand stoichiometry. ekb.eg Spectroscopic and analytical data suggested that the ligand behaves as a neutral tridentate donor, coordinating through the azomethine nitrogen, the protonated phenolic oxygen, and the amine nitrogen. ekb.eg Thermogravimetric analysis confirmed the presence of coordinated and hydrated water molecules, and an octahedral geometry was proposed for these complexes. ekb.eg

The synthesis of lanthanide complexes can also be achieved through salt metathesis reactions. rsc.org The unique electronic and magnetic properties of lanthanide ions make their complexes with these versatile ligands interesting for applications in areas such as luminescence and catalysis. rsc.orggla.ac.ukmdpi.com

Preparation of Transition Metal Complexes (e.g., Fe(II), Co(II), Ni(II), Cu(II), Pt(IV))

Structural Analysis of Coordination Compounds

For several copper(II) complexes of Schiff bases derived from pyridoxal and substituted anilines, X-ray crystallography has confirmed the coordination environment around the metal center. researchgate.net For example, the crystal structure of a Cu(II) complex with a ligand derived from pyridoxal and 2,6-diisopropylaniline (B50358) revealed a square planar coordination geometry with a CuN2O2 chromophore. researchgate.net

In a dinuclear cobalt(II) complex supported by a pentadentate ligand incorporating a 2,6-bis(imino)pyridine moiety, X-ray diffraction showed that one metal center is five-coordinate while the other is four-coordinate. unam.mx The structural details obtained from such analyses are crucial for understanding the properties and reactivity of these coordination compounds.

In the absence of single crystals suitable for X-ray diffraction, spectroscopic data, in conjunction with computational methods like Density Functional Theory (DFT), can provide valuable insights into the structure of the complexes. researchgate.net DFT calculations can be used to optimize the geometry of the complexes and to simulate their spectroscopic properties, which can then be compared with experimental data to validate the proposed structures. researchgate.net For example, DFT calculations on a Cu(II) complex of a Schiff base derived from pyridoxal confirmed a square planar geometry. researchgate.net

Interactive Data Table: Selected Metal Complexes of this compound Derivatives

Metal IonCo-ligandProposed GeometryCharacterization TechniquesReference
Fe(II)2-aminobenzothiazoleOctahedralIR, UV-Vis, Magnetic Susceptibility chemmethod.comchemmethod.com
Co(II)2-aminobenzothiazoleOctahedralIR, UV-Vis, Magnetic Susceptibility chemmethod.comchemmethod.com
Ni(II)2-aminobenzothiazoleOctahedralIR, UV-Vis, Magnetic Susceptibility chemmethod.comchemmethod.com
Cu(II)2-amino-5-chlorophenylamineSquare PlanarDFT, IR, UV-Vis researchgate.net
Pt(IV)2-aminobenzothiazoleOctahedralIR, UV-Vis chemmethod.comchemmethod.com
La(III)m-phenylenediamineOctahedralIR, TGA, Molar Conductivity ekb.eg
Er(III)m-phenylenediamineOctahedralIR, TGA, Molar Conductivity ekb.eg
Yb(III)m-phenylenediamineOctahedralIR, TGA, Molar Conductivity ekb.eg

Determination of Coordination Geometries (e.g., Square Planar, Octahedral)

The coordination geometry of a metal complex is the spatial arrangement of the ligands around the central metal ion. wikipedia.org Common geometries include tetrahedral, square planar, and octahedral, which are dictated by the coordination number, the nature of the metal ion, and the steric and electronic properties of the ligands. wikipedia.orgnumberanalytics.com

For metal complexes involving iminopyridinol-type ligands, several coordination geometries are observed. Copper(II) complexes with related Schiff base ligands, such as those derived from pyridoxal, frequently adopt a square planar geometry. researchgate.netresearchgate.net In these cases, the ligand acts as a bidentate N,O-donor, occupying two positions in the plane, with other ligands like halides or solvent molecules completing the coordination sphere. For example, a Cu(II) complex with a tridentate N2O Schiff base ligand derived from pyridoxal was found to have a square planar geometry, with a chloride ion in the fourth coordination position. researchgate.net Similarly, the X-ray crystal structure of a bis-ligand copper(II) complex with 4-(2,6-diisopropylphenyliminomethyl)-5-hydroxymethyl-2-methylpyridin-3-ol revealed a CuN2O2 chromophore with a square planar coordination geometry. researchgate.net

To quantify the degree of distortion in four-coordinate complexes, the geometry index tau (τ4) is often used. The τ4 index ranges from 0 for a perfect square planar geometry to 1.00 for a perfect tetrahedral geometry. shd-pub.org.rsnih.gov For a [Cu(L)Cl] complex with a pyridoxal-derived Schiff base, the calculated τ4 index was 0.11, confirming a geometry very close to square planar. shd-pub.org.rs

In other systems, particularly with different metal ions or when the ligand coordinates with additional donor atoms, octahedral geometry is common. researchgate.net This geometry involves six ligands arranged symmetrically around the metal center. wikipedia.orgnumberanalytics.com For instance, nickel(II) complexes with related ligands have been reported to crystallize with a metal center in a distorted octahedral geometry. researchgate.net

Analysis of Bond Lengths, Angles, and Distortions in the Coordination Sphere

Detailed analysis of bond lengths and angles within the coordination sphere provides critical insights into the nature of the metal-ligand interactions. X-ray crystallography is the primary tool for obtaining this data, which can be supplemented by theoretical calculations.

In complexes of iminopyridinol-type ligands, the metal-oxygen (M-O) and metal-nitrogen (M-N) bond lengths are of particular interest. For copper(II) complexes, Cu-O bond lengths are typically in the range of 1.26 to 1.90 Å, while Cu-N (imine) bonds are around 1.95 to 2.05 Å. researchgate.net The imine C=N bond length, typically around 1.28-1.29 Å in the complexes, confirms its double bond character. researchgate.netacademie-sciences.fr

Distortions from ideal geometries are common and often arise from the constraints of the chelate ring. researchgate.net For example, in square planar complexes, the trans angles (L-M-L) may deviate from the ideal 180° due to the bite angle of the chelating ligand. researchgate.net In a square planar Cu(II) complex, trans angles of 178.97° and 173.12° were observed, indicating a slight distortion. researchgate.net Similarly, in cobalt(II) complexes with related 2-imino-1,10-phenanthroline ligands, significant deviations from ideal trigonal bipyramidal angles were noted, with axial N-Co-N angles around 145-148° instead of 180°. academie-sciences.fr

The table below summarizes typical bond lengths for metal complexes with related imine- and pyridine-containing ligands.

Complex TypeMetal-Ligand BondBond Length (Å)Reference
Cu(II) Schiff BaseCu-O (phenolic)1.266(3) researchgate.net
Cu(II) Schiff BaseCu-N (imine)~1.95 researchgate.net
Co(II)-IminophenanthrolineCo-N (equatorial)2.055(2) academie-sciences.fr
Co(II)-IminophenanthrolineCo-N (axial)2.223(2) - 2.316(2) academie-sciences.fr
Zn(II)-IminopyridineZn-N (pyridine)2.143 nih.gov
Zn(II)-IminopyridineZn-N (imine)2.086 nih.gov
Pb(II)-IminoPb-N2.332(17) goettingen-research-online.de

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of complexes with this compound are governed by the d-electron configuration of the metal ion and the nature of the metal-ligand interactions.

Spectroscopic Signatures of Metal-Ligand Charge Transfer Transitions

The electronic absorption spectra of transition metal complexes are characterized by different types of electronic transitions, including d-d transitions and charge-transfer (CT) transitions. libretexts.org CT transitions, which involve the movement of an electron between orbitals that are predominantly centered on the metal and those centered on the ligand, are typically much more intense than d-d transitions. libretexts.orglibretexts.org

Two main types of charge transfer are observed:

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based molecular orbital to a metal-based d-orbital. libretexts.orglibretexts.org This process results in the reduction of the metal ion and is favored when the ligand has high-energy filled orbitals (e.g., is electron-rich) and the metal is in a high oxidation state with low-lying empty d-orbitals. libretexts.orglibretexts.org

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal d-orbital to an empty ligand orbital (typically a π* orbital). libretexts.orglibretexts.org This results in the oxidation of the metal and is common for complexes with metals in low oxidation states and ligands possessing low-energy π-acceptor orbitals. libretexts.org

In complexes of iminopyridinol ligands, electronic spectra often display intense bands in the UV-visible region that are assigned to intra-ligand π→π* transitions and CT transitions. chemmethod.com The CT bands can obscure the weaker d-d transitions. For instance, the electronic spectra of various metal complexes with a Schiff base derived from pyridoxal showed multiple absorption peaks between 280-390 nm, attributed to intra-ligand and charge transfer transitions. chemmethod.com The dominant LMCT transition in some complexes can be highly symmetric and delocalized, involving multiple ligand donor atoms in the charge transfer process. nsf.govunc.edunih.gov

Investigation of Spin State Transitions and Magnetic Behavior

The magnetic properties of these complexes depend on the number of unpaired d-electrons in the central metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff), which provides information about the spin state of the metal. mdpi.comresearchgate.net

Many complexes with iminopyridinol-type ligands are paramagnetic. For example, the room temperature effective magnetic moments for a series of Cu(II) (d⁹) complexes were in the range of 1.45–1.64 B.M., consistent with one unpaired electron. mdpi.com For Co(II) (d⁷) complexes, the magnetic moments were found to be in the 2.16-2.80 B.M. range, which can be indicative of a low-spin configuration or strong spin-spin interactions in multinuclear species. mdpi.comresearchgate.net

Certain transition metal ions, notably iron(II) and iron(III), can exist in either a high-spin (HS) or a low-spin (LS) state, depending on the strength of the ligand field. When the energy difference between the HS and LS states is comparable to thermal energy (kBT), a temperature- or pressure-induced spin transition, known as spin crossover (SCO), can occur. rsc.orgmdpi.com This phenomenon is accompanied by changes in magnetic properties, color (thermochromism), and structure. rsc.org A series of iron(III) complexes with a quinquedentate Schiff base and a variable unidentate ligand demonstrated that the spin state (HS, LS, or SCO) is highly dependent on the position of the unidentate ligand in the spectrochemical series. rsc.org In some molecular compounds, a magnetic field can induce a spin crossover, which in turn generates molecular distortions and couples the magnetic and electric properties. nih.gov

Theoretical Insights into Complex Stability and Bonding

Theoretical methods, particularly Density Functional Theory (DFT), have become invaluable for understanding the stability and bonding in metal complexes. researchgate.net These computational approaches allow for the optimization of molecular geometries, prediction of spectroscopic properties, and detailed analysis of the electronic structure. researchgate.net

DFT calculations have been successfully used to determine the most stable tautomeric forms of ligands like those derived from pyridoxal and to optimize the geometries of their metal complexes. researchgate.net The calculated structural parameters often show good agreement with experimental data from X-ray diffraction, validating the computational models. researchgate.net For example, DFT was used to confirm the square planar geometry of a Cu(II) complex. researchgate.net

Further insights into the nature of chemical bonds are provided by advanced analytical tools:

Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution and orbital interactions, providing a picture of donation and back-donation between the metal and ligands. researchgate.net

Atoms in Molecule (AIM) Analysis: AIM theory evaluates the topology of the electron density to characterize the strength and nature (e.g., covalent vs. ionic) of bonding interactions within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the HOMO-LUMO energy gap. A large energy gap is generally indicative of high kinetic stability. researchgate.netresearchgate.net

Theoretical studies on linear Fe(II) complexes have highlighted the importance of strong σ-bonding, π-bonding anisotropy, and orbital mixing in determining the final electronic structure and magnetic properties of the complexes. rsc.org Such computational investigations provide a deeper understanding of the subtle electronic effects that govern the stability and reactivity of complexes containing the this compound framework.

Reactivity Studies and Functional Group Transformations of 2 Imino 1 Methylpyridin 3 Ol

Reactions at the Imino Nitrogen and Pyridine (B92270) Ring

The imino nitrogen and the pyridine ring nitrogen are primary sites for electrophilic attack, particularly protonation. The electron-donating character of the hydroxyl and imino groups activates the pyridine ring, though this is tempered by the electronegativity of the nitrogen heteroatom.

The compound possesses both an acidic hydroxyl group and a basic imino nitrogen, leading to complex acid-base chemistry. The protonation state is highly dependent on the pH of the solution. In acidic conditions, the pyridine ring nitrogen or the exocyclic imino nitrogen can be protonated. Studies on related 3-hydroxypyridine (B118123) Schiff bases indicate that protonation typically occurs on the pyridine ring nitrogen. researchgate.net This is because the lone pair on the imino nitrogen is often involved in intramolecular hydrogen bonding with the 3-hydroxyl group, which stabilizes the molecule. researchgate.netvulcanchem.com

The molecule exists in a tautomeric equilibrium between the hydroxy-imino form (A) and the keto-enamine form (B). The position of this equilibrium is influenced by the solvent and pH. The formation of various protonated species can significantly affect the molecule's electronic structure and reactivity. researchgate.net

Hydroxy-Imino Tautomer (A): Features an intramolecular hydrogen bond between the hydroxyl group and the imino nitrogen. vulcanchem.com

Keto-Enamine Tautomer (B): The keto form is often less stable but can be favored in certain environments.

Protonated Species: Protonation can occur at the pyridine nitrogen (C) or, less likely, the imino nitrogen (D), shifting the tautomeric and conformational equilibria. researchgate.net

Furthermore, the synthesis of related Schiff bases often involves the condensation of a pyridine derivative with an amine, highlighting the utility of this type of reaction. chemmethod.com For example, the reaction of pyridoxal (B1214274) with 2-aminobenzothiazole (B30445) yields a complex Schiff base ligand, demonstrating the reactivity of the carbonyl-imino functional group family. chemmethod.com Such reactions underscore the potential for derivatizing 2-Imino-1-methylpyridin-3-OL via reactions at the imino nitrogen.

Protonation/Deprotonation Equilibria and pH Effects

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization, enabling a range of transformations that can modify the compound's properties.

The hydroxyl group can be oxidized to a ketone, although this would disrupt the aromaticity of the pyridine ring, leading to a pyridone structure. The oxidation of secondary alcohols to ketones is a common transformation in organic chemistry, often employing reagents like chromium (VI) compounds or manganese dioxide (MnO2). ucr.edunih.gov For instance, the oxidation of a similar hydroxymethyl-pyridinone derivative to an aldehyde is achieved using activated MnO2. nih.gov This suggests that under controlled conditions, the hydroxyl group of this compound could be oxidized.

Reduction of the pyridine ring is also a possibility, though it typically requires harsh conditions, such as catalytic hydrogenation at high pressure or the use of strong reducing agents like sodium borohydride (B1222165) in specific contexts. evitachem.com

Table 1: Common Reagents for Hydroxyl Group Transformations

TransformationReagent ClassSpecific Examples
OxidationMetal OxidesManganese Dioxide (MnO2), Chromium Trioxide (CrO3)
ReductionHydride ReagentsSodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4)

The hydroxyl group readily undergoes esterification and etherification, which are common strategies for creating derivatives of phenolic compounds.

Esterification: This reaction involves treating the compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst. This modification can be used to introduce a wide variety of functional groups. medcraveonline.com The use of amide acetals has also been reported as an effective method for the esterification of hindered phenols. researchgate.net

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form a phenoxide, followed by reaction with an alkyl halide.

These reactions are fundamental in modifying the solubility, and electronic properties of the molecule for various applications.

Oxidation and Reduction Pathways

Ring Functionalization and Advanced Derivatization Strategies

Beyond direct reactions at the existing functional groups, the pyridine ring itself can be targeted for further modification. The electron-donating nature of the hydroxyl and imino substituents would typically direct electrophilic substitution to the positions ortho and para to the hydroxyl group (positions 4 and 6). However, the pyridine nitrogen deactivates the ring towards electrophilic attack.

Transition metal-catalyzed C-H activation is a modern strategy to achieve functionalization at specific positions of the pyridine ring that are otherwise difficult to access. nih.gov For instance, rhodium-catalyzed reactions have been used to add aldehydes to the C-H bonds of indole (B1671886) derivatives, a related heterocyclic system. nih.gov Such advanced methods could potentially be applied to introduce new substituents onto the pyridine ring of this compound, opening up pathways to novel and complex derivatives.

Another approach involves multi-component reactions, where several starting materials react in a single step to form a complex product. For example, a one-pot, three-component condensation can be used to synthesize thiazinanones, demonstrating a strategy for building complex heterocyclic systems. nih.gov

Photochemical Reactivity beyond Tautomerism

While the study of tautomerism in this compound is significant, its potential for photochemical transformations beyond this equilibrium offers a distinct area of chemical interest. Direct photochemical studies on this compound are not extensively documented; however, the reactivity of closely related N-iminopyridinium ylides provides a strong predictive framework for its behavior under UV irradiation. These analogs, which are isoelectronic with pyridine N-oxides, undergo characteristic photoinduced rearrangements. wur.nl

The principal photochemical reaction of N-iminopyridinium ylides is a ring expansion to form 1,2-diazepines. thieme-connect.dechimia.ch This transformation is initiated by the absorption of UV light, leading to the excitation of the ylide to an electronic singlet state. From this excited state, the molecule undergoes a disrotatory electrocyclization to form a transient bicyclic intermediate, a diazanorcaradiene (a diaziridine derivative). wur.nlchimia.ch This highly strained intermediate is typically not isolated and rapidly rearranges to the more stable seven-membered 1,2-diazepine ring system. chimia.ch

The regioselectivity of this ring expansion can be influenced by substituents on the pyridine ring. For instance, studies on 2-substituted N-iminopyridinium ylides have shown that the reaction can lead exclusively to 3-substituted 1,2-diazepine products, a preference driven largely by steric factors rather than the electronic effects of the substituents. thieme-connect.de In the context of this compound, the positions of the methyl and hydroxyl groups would be expected to direct the rearrangement in a specific manner.

It is important to contrast this reactivity with that of other related heterocyclic systems. For example, while pyridine N-benzoylimines also undergo photoinduced ring enlargement, the isoelectronic pyrimidine (B1678525) N-benzoylimines follow a different reaction pathway. wur.nl Instead of ring expansion, they predominantly experience a rupture of the nitrogen-nitrogen bond, generating a nitrene intermediate. wur.nl This highlights that the nature of the heterocyclic core is a critical determinant of the photochemical outcome.

Beyond ring expansion, other photochemical reactions observed in related nitrogen heterocycles could be considered. Photocatalyst-driven C-H functionalization, such as alkylation, has been demonstrated for various heteroarenes through radical pathways. mdpi.com Additionally, N-substituted 2-pyridones are known to participate in [2+2] photocycloaddition reactions. rsc.org While these reactions have not been confirmed for this compound itself, they represent plausible, alternative photochemical pathways that could be explored.

The photochemical conversion of polar, water-soluble N-iminopyridinium ylides into less polar, hydrophobic diazepines represents a significant shift in physical properties, a principle that has been harnessed in practical applications such as the development of negative photoresists. chimia.ch

Interactive Data Table: Photochemical Reactions of N-Iminopyridinium Ylide Analogs

Reaction TypeIntermediate(s)Product(s)Key Features
Photoinduced Ring Expansion Diazanorcaradiene (Diaziridine)1,2-DiazepineProceeds from singlet excited state; Regioselectivity influenced by substituents. thieme-connect.dechimia.ch
N-N Bond Cleavage NitreneVaries (e.g., solvent-trapped products)Predominant in pyrimidine analogs, less common for pyridine ylides. wur.nl
[2+2] Cycloaddition DiradicalCyclobutane derivativesObserved in related N-substituted pyridones. rsc.org

Future Research Directions and Perspectives in 2 Imino 1 Methylpyridin 3 Ol Chemistry

Development of Advanced Synthetic Methodologies for Precision Functionalization

While foundational synthetic routes to iminopyridine and pyridinol derivatives exist, future research must focus on developing more advanced and precise methodologies for the functionalization of the 2-Imino-1-methylpyridin-3-OL scaffold. Current methods for related compounds often involve condensation reactions or multi-step sequences. vulcanchem.comresearchgate.net The development of strategies for direct C–H bond functionalization, a powerful tool for rapidly introducing molecular complexity, is a particularly promising frontier. rsc.orgmdpi.com Research into visible-light-induced functionalization could offer greener and more efficient synthetic pathways. mdpi.com

Furthermore, employing advanced bimetallic reagents could enable regioselective deprotonation and subsequent functionalization, even on sensitive substrates. univ-rennes.fr This would allow for the controlled introduction of a wide array of substituents, which is crucial for fine-tuning the electronic and steric properties of the molecule for specific applications. The goal is to create a modular synthetic toolkit that allows for the "synthesis-on-demand" of derivatives with tailored properties.

Exploration of Novel Coordination Architectures for Material Science Applications

The this compound compound, as a derivative of pyridine (B92270), is an excellent candidate for use as a ligand in coordination chemistry. evitachem.com Its N,O-donor sites can chelate to a single metal center or bridge multiple metal ions, leading to a variety of coordination architectures. rsc.org Future research should systematically explore the coordination of this compound and its derivatives with a broad range of transition metals. researchgate.netchemmethod.com

This exploration could lead to the design and synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. researchgate.net The specific arrangement of the imino, methyl, and hydroxyl groups can be expected to direct the formation of unique topologies with potential applications in gas storage, separation, and heterogeneous catalysis. researchgate.net Understanding the dynamic and potentially hemilabile nature of the pyridonate-metal bond will be key to designing materials with responsive or switchable properties. rsc.org

Integration into Functional Materials for Optoelectronic and Catalytic Systems

A significant future direction lies in integrating this compound into advanced functional materials. Its conjugated π-system suggests that its derivatives could possess interesting photophysical properties. vulcanchem.com Systematic studies on aryl-substituted derivatives, for instance, could uncover new compounds with applications in optoelectronics, such as non-linear optical materials. researchgate.net

The most promising application of this compound is in catalysis. Pyridine-based ligands are already widely used to create efficient catalysts for reactions like Heck coupling and hydroboration. evitachem.com The concept of metal-ligand cooperation, where the pyridonate ligand actively participates in bond activation, is a powerful paradigm for catalyst design. rsc.org

Future work should focus on designing metal complexes of this compound that can catalyze a wide range of organic transformations. nih.govacsgcipr.org This includes developing catalysts for oxidation reactions, C-C and C-N bond-forming cross-couplings, and asymmetric synthesis. researchgate.netacs.org The ability to tune the ligand's electronic and steric properties through precision functionalization (as discussed in 7.1) will be critical for optimizing catalytic activity and selectivity. rsc.org The use of heteropolyacids like phosphotungstic acid (HPW) as co-catalysts could also enhance reactivity in certain transformations, such as the synthesis of fused heterocyclic systems. beilstein-journals.org

Deeper Understanding of Structure-Reactivity Relationships in Iminopyridinol Chemistry

To unlock the full potential of this compound and its derivatives, a deep understanding of their structure-reactivity relationships is essential. arkat-usa.org Systematic studies are needed to quantify how modifications to the molecular structure affect key chemical properties. chemrxiv.org This involves investigating the impact of different substituents at various positions on the pyridine ring on factors such as:

Reactivity: How substitution patterns influence the rates and outcomes of reactions. nih.gov

Acidity/Basicity: The pKa values of the pyridinium (B92312) and hydroxyl protons.

Coordination properties: The binding affinities and preferred coordination modes with different metal ions. rsc.org

Redox potentials: The ease of oxidation or reduction of the molecule and its metal complexes.

This research will involve a combination of experimental techniques and computational modeling to build predictive models that can guide the rational design of new molecules with desired functions. chemrxiv.orgrsc.org

Mechanistic Insights into Complex Chemical Processes Involving the Compound

A fundamental understanding of the reaction mechanisms is paramount for optimizing existing applications and discovering new ones. Future research should employ advanced analytical and computational tools to gain detailed mechanistic insights into processes involving this compound.

This includes:

Catalytic Cycles: Elucidating the elementary steps in catalytic reactions where the compound or its metal complexes are involved. This can involve identifying intermediates and transition states through a combination of in-situ spectroscopy and Density Functional Theory (DFT) calculations. researchgate.netbeilstein-journals.org

Tautomerization: Investigating the equilibrium and interconversion rates between different tautomers (e.g., the imino-ol vs. amino-keto forms), as this can profoundly affect reactivity and coordination. researchgate.net

Formation Mechanisms: Studying the kinetics and thermodynamics of the synthesis of the compound itself and its derivatives to optimize reaction conditions. mdpi.com

By building a comprehensive mechanistic picture, researchers can move beyond trial-and-error approaches to a more rational and predictive science of this compound chemistry. arkat-usa.org

Interactive Data Tables

Table 1: Proposed Future Research Areas for this compound

Research Area Key Objective Proposed Methodologies Potential Applications Relevant Citations
Advanced Synthesis Develop methods for precise, on-demand functionalization. C-H activation, photoredox catalysis, bimetallic reagents. Custom ligand synthesis, tuning of electronic properties. rsc.orgmdpi.comuniv-rennes.fr
Coordination Chemistry Create novel supramolecular architectures. Self-assembly with various metal ions, crystallographic analysis. MOFs, gas storage, sensors, molecular machines. evitachem.comrsc.orgresearchgate.net
Optoelectronics Discover derivatives with useful photophysical properties. Synthesis of aryl-substituted derivatives, UV-Vis & fluorescence spectroscopy, NLO measurements. Organic light-emitting diodes (OLEDs), non-linear optics. researchgate.net
Homogeneous Catalysis Design highly efficient and selective catalysts. Synthesis of transition metal complexes, kinetic studies, in-situ reaction monitoring. Fine chemical synthesis, green chemistry, asymmetric catalysis. evitachem.comrsc.orgnih.govresearchgate.net
Structure-Reactivity Build predictive models for molecular properties. Systematic synthesis of a compound library, kinetic analysis, Hammett studies, DFT calculations. Rational design of catalysts and materials. arkat-usa.orgchemrxiv.orgnih.gov

| Mechanistic Studies | Elucidate detailed reaction pathways. | Isotope labeling studies, low-temperature spectroscopy, advanced computational modeling. | Optimization of reactions, discovery of new reactivity. | researchgate.netbeilstein-journals.org |

Table 2: List of Compounds Mentioned

Compound Name
This compound
(E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
2-sulfonylpyrimidines
Imidazo[1,2-a]pyridines

Q & A

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with local exhaust to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational methods predict the biological interactions of this compound?

Advanced Question
Employ density functional theory (DFT) to model electronic properties and reactive sites. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities with target enzymes, such as kinases or oxidoreductases. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and compare results with structurally related compounds (e.g., 2-((Dimethylamino)methyl)pyridin-3-ol ).

What experimental designs address stability issues of this compound under varying pH?

Basic Question

  • pH Stability Study : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
  • Analysis : Use UV-Vis spectroscopy to track degradation (absorbance shifts) and HPLC to quantify remaining intact compound. Store samples in amber vials to prevent photodegradation .

How should researchers resolve contradictions in catalytic activity data for this compound derivatives?

Advanced Question

  • Control Experiments : Replicate studies using identical reagents and equipment.
  • Statistical Analysis : Apply ANOVA to assess variability between datasets.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-Hydroxy-2-iodopyridine ) to identify trends in substituent effects. Document all parameters (e.g., reaction time, purity) to isolate confounding variables .

What purification strategies improve the reproducibility of this compound synthesis?

Advanced Question

  • Chromatography : Use flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
  • Quality Control : Validate purity via melting point analysis and HPLC-UV (>95% purity threshold). For hygroscopic intermediates, employ anhydrous conditions during isolation .

How do substituent modifications influence the reactivity of this compound?

Advanced Question
Compare derivatives (e.g., methyl vs. halogen substituents) using:

  • Kinetic Studies : Measure reaction rates in nucleophilic substitutions.
  • Computational Modeling : Calculate charge distribution via Mulliken population analysis .
    For example, electron-withdrawing groups (e.g., -NO₂) may reduce nucleophilicity at the imino group, while electron-donating groups (e.g., -OCH₃) enhance it .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.